molecular formula C23H21ClN6OS2 B11218801 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

Cat. No.: B11218801
M. Wt: 497.0 g/mol
InChI Key: XDYBPMMBQCHQNA-UHFFFAOYSA-N
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Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, a quinazolinone moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.

    Quinazolinone Formation: The quinazolinone moiety is prepared by cyclization of anthranilic acid derivatives with appropriate reagents.

    Thiazole Ring Synthesis: The thiazole ring is formed by the reaction of thioamides with α-haloketones.

    Final Coupling Reaction: The piperazine intermediate, quinazolinone, and thiazole derivatives are coupled together using suitable coupling agents such as carbodiimides or phosphonium salts to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives of the quinazolinone and thiazole rings.

    Substitution Products: Various substituted derivatives at the chlorophenyl group.

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

    1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-oxo-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone: Similar structure but with an oxo group instead of a sulfanylidene group.

    1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-aminothiazol-4-yl)amino]-1,3-thiazol-4-yl]ethanone: Contains an aminothiazole group instead of a quinazolinone moiety.

Uniqueness: 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone is unique due to the presence of the sulfanylidene group in the quinazolinone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21ClN6OS2

Molecular Weight

497.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H21ClN6OS2/c24-15-4-3-5-17(12-15)29-8-10-30(11-9-29)20(31)13-16-14-33-23(25-16)28-21-18-6-1-2-7-19(18)26-22(32)27-21/h1-7,12,14H,8-11,13H2,(H2,25,26,27,28,32)

InChI Key

XDYBPMMBQCHQNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54

Origin of Product

United States

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